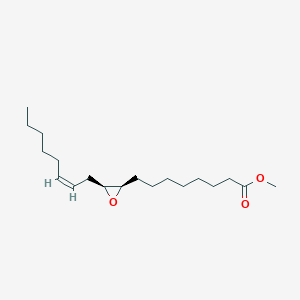
(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester typically involves the epoxidation of linoleic acid methyl ester. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic epoxidation, where enzymes like lipoxygenases are employed to catalyze the epoxidation of linoleic acid methyl ester. This method is advantageous due to its specificity and environmentally friendly nature .
化学反応の分析
Types of Reactions
(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学的研究の応用
(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes, including its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester involves its interaction with various molecular targets. The epoxide group can react with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This compound can modulate signaling pathways by interacting with enzymes and receptors, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
Methyl linoleate: A precursor to (+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester, with similar fatty acid structure but lacking the epoxide group.
Methyl oleate: Another fatty acid methyl ester with a single double bond, differing in its reactivity and applications.
Methyl stearate: A saturated fatty acid methyl ester, with different physical and chemical properties compared to the epoxide derivative.
Uniqueness
This compound is unique due to its epoxide group, which imparts distinct reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
特性
IUPAC Name |
methyl 8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMEMDHUZYVMB-OPEQHFAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













